1,7-Diiodoheptane

Organic Synthesis Linker Chemistry Polymer Science

1,7-Diiodoheptane (CAS 51526-03-5) is a bifunctional α,ω-diiodoalkane with the molecular formula C₇H₁₄I₂ and a molar mass of 351.99 g/mol. Characterized by a seven-carbon linear alkyl chain terminated by two iodine atoms, it exhibits a density of approximately 1.94 g/cm³ and an estimated boiling point of 298–300 °C.

Molecular Formula C7H14I2
Molecular Weight 351.99 g/mol
CAS No. 51526-03-5
Cat. No. B1601603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diiodoheptane
CAS51526-03-5
Molecular FormulaC7H14I2
Molecular Weight351.99 g/mol
Structural Identifiers
SMILESC(CCCI)CCCI
InChIInChI=1S/C7H14I2/c8-6-4-2-1-3-5-7-9/h1-7H2
InChIKeyZZHWQLNCPAJXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Diiodoheptane (CAS 51526-03-5): A C7 α,ω-Diiodoalkane for Linker-Defined Synthesis and Derivatization


1,7-Diiodoheptane (CAS 51526-03-5) is a bifunctional α,ω-diiodoalkane with the molecular formula C₇H₁₄I₂ and a molar mass of 351.99 g/mol . Characterized by a seven-carbon linear alkyl chain terminated by two iodine atoms, it exhibits a density of approximately 1.94 g/cm³ and an estimated boiling point of 298–300 °C [1]. Its primary value in scientific and industrial procurement lies in its function as a precisely defined C7 spacer or linker, enabling the construction of molecules and materials where a specific inter-moiety distance is critical, which cannot be achieved using analogs with different chain lengths .

Why Generic Substitution of 1,7-Diiodoheptane with Other α,ω-Diiodoalkanes is Scientifically Unjustified


The α,ω-diiodoalkane family (I-(CH₂)n-I) comprises compounds with varying chain lengths, each dictating a distinct spatial separation between reactive termini. Substituting 1,7-diiodoheptane (n=7) with a shorter analog like 1,6-diiodohexane (n=6) or a longer analog like 1,8-diiodooctane (n=8) fundamentally alters the geometry of the resulting molecule or material. This chain-length specificity has critical consequences in applications ranging from the synthesis of macrocyclic structures and cross-linked polymers to the precise positioning of pharmacophores in medicinal chemistry. The quantitative evidence below demonstrates how these differences manifest in measurable properties and application-specific performance, underscoring that these compounds are not interchangeable commodities .

Quantitative Differentiation of 1,7-Diiodoheptane Against Chain-Length Analogs: Evidence for Informed Procurement


Chain Length and Molecular Weight: The Foundation of Linker-Defined Synthesis

The defining feature of 1,7-diiodoheptane is its seven-carbon chain, which provides a specific spatial separation between reactive sites. This is quantitatively defined by its molecular weight of 351.99 g/mol. This value is directly compared to its closest homologs, 1,6-diiodohexane (C6, MW = 337.97 g/mol) and 1,8-diiodooctane (C8, MW = 366.02 g/mol) [1][2]. This difference of one methylene unit (-CH₂-, ~14 Da) is not trivial; it translates to a measurable change in the distance between functional groups post-coupling, which is the primary determinant of the physical, chemical, and biological properties of the final construct.

Organic Synthesis Linker Chemistry Polymer Science

Boiling Point: A Predictable Increment for Purification and Handling

The boiling point of 1,7-diiodoheptane is reported to be 299.7 °C at 760 mmHg [1]. This value demonstrates a predictable, incremental increase of approximately 17.5 °C compared to the boiling point of 1,6-diiodohexane, which is 282.2 °C at 760 mmHg . This trend continues with 1,8-diiodooctane, which has a reported boiling point of 332.5 °C at 760 mmHg [2]. This systematic variation, driven by increasing van der Waals forces with chain length, provides a quantitative basis for anticipating purification requirements and establishing specifications for distillation or other thermal separation processes.

Physicochemical Characterization Purification Material Handling

Density: Measurable Difference for Purity and Process Control

The density of 1,7-diiodoheptane is reported as approximately 1.94 g/cm³ (1.937–1.9477 g/cm³ depending on the source) . This value is intermediate between the densities of its shorter and longer chain analogs. 1,6-Diiodohexane has a significantly higher density of 2.05 g/cm³ , while 1,8-diiodooctane has a lower density of 1.84 g/cm³ . This trend, where density decreases as the non-iodinated alkyl chain lengthens, is a quantifiable and reproducible property. For procurement and process control, density serves as a simple, measurable indicator of identity and purity, distinguishing it from its close analogs.

Quality Control Process Engineering Analytical Chemistry

Analytical Derivatization: A Unique Application Validating the C7 Spacer

A specific, published analytical method highlights the unique utility of the C7 spacer. A gas chromatographic assay with electron-capture detection was developed for the antitumor agent sulfamic acid 1,7-heptanediyl ester (NSC 329680), a molecule inherently possessing a C7 spacer. The method is based on the quantitative conversion of this drug into 1,7-diiodoheptane in the presence of excess sodium iodide [1]. This derivatization is structurally specific; a drug with a different spacer length would yield a different diiodoalkane, requiring a completely separate analytical validation. The assay demonstrates high sensitivity with a lower limit of detection of 25 ng/mL from 0.5 mL of plasma and a coefficient of variation of 6.4% at 1 µg/mL [1].

Analytical Chemistry Bioanalysis Drug Metabolism

Key Application Scenarios for 1,7-Diiodoheptane Based on Quantifiable Differentiation


Synthesis of C7-Linked Bifunctional Molecules and Macrocyclic Precursors

In organic and medicinal chemistry, the precise seven-carbon spacer of 1,7-diiodoheptane is critical for synthesizing molecules where the distance between two functional groups dictates binding affinity, selectivity, or the formation of specific ring sizes. Procurement of the C7 analog is mandatory for projects where a six- or eight-carbon chain would result in a different spatial orientation, as quantified by the molecular weight and chain-length differences established in Section 3 . Generic substitution with a different chain length would alter the molecule's geometry and likely abolish its desired activity or property.

Polymer and Material Science for Crosslinking Density Control

As a bifunctional alkylating agent, 1,7-diiodoheptane is used to introduce C7 spacers into polymer networks, coatings, and other advanced materials. The chain length directly influences the crosslinking density and the flexibility/rigidity of the final material. The density difference (1.94 g/cm³) compared to C6 (2.05 g/cm³) and C8 (1.84 g/cm³) analogs can also affect the material's final physical properties and processability . For researchers engineering materials with specific mechanical or thermal properties, the choice of the C7 spacer is a deliberate design decision, not an interchangeable commodity purchase.

Validated Analytical Derivatization for C7-Containing Analytes

For analytical chemists developing or following methods for drugs or metabolites containing a seven-carbon aliphatic linker, 1,7-diiodoheptane serves as an essential reference standard and derivatization product. As demonstrated by the GC-ECD assay for sulfamic acid diester, the method's specificity relies on the quantitative formation of this exact compound [1]. Using a different diiodoalkane would invalidate the method, requiring a new, costly, and time-consuming validation. Procuring high-purity 1,7-diiodoheptane (≥97%) is therefore critical for the reproducibility and regulatory compliance of such analytical procedures.

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